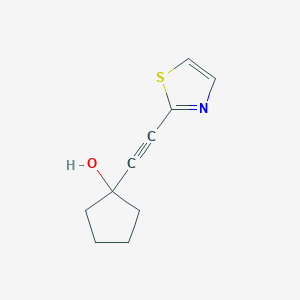
Cyclopentanol, 1-(2-thiazolylethynyl)-
Katalognummer B8656689
Molekulargewicht: 193.27 g/mol
InChI-Schlüssel: DQQAAZZTJYMHOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US07365074B2
Procedure details


2-Bromo-1,3-thiazole (3.1 g, 19 mmol) and CuI (360 mg, 1.9 mmol) were combined in DME (30 mL) and argon gas was bubbled through the suspension for several minutes to deoxygenate the mixture. Triethylamine (13 mL, 94 mmol) and PdCl2(PPh3)2 (660 mg, 0.94 mmol) were added and 1-ethynycyclopentanol (2.5 g, 23 mmol) was added dropwise. The reaction was heated at 50° C. for 16 h at which time GC/MS analysis indicated that the reaction was complete. The mixture was filtered through Celite.™, and the filter pad was washed thoroughly with ethyl acetate. The combined filtrates were concentrated in vacuo and the residue was dissolved in ethyl acetate (300 mL), washed with water (300 mL), brine (300 mL), dried over Na2SO4, filtered, and concentrated in vacuo. The residue was purified by column chromatography eluting with hexane, 6:1 then 3:1 hexane:ethyl acetate to afford 1-(1,3-thiazol-2-ylethynyl)cyclopentanol (2.3 g, 52% yield) as a yellow powder. 1H NMR (CDCl3, 300 MHz) Δ7.80 (d, J=3 Hz, 1H), 7.65 (d, J=3 Hz, 1H), 2.04-1.73 (m, 10.8H). MS (EI ionization) 193 (M+).






Name
CuI
Quantity
360 mg
Type
catalyst
Reaction Step Five

Yield
52%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[S:3][CH:4]=[CH:5][N:6]=1.[CH2:7](N(CC)CC)[CH3:8].CC[CH2:16][CH2:17][CH2:18]C.C([O:23][CH2:24][CH3:25])(=O)C>COCCOC.[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[S:3]1[CH:4]=[CH:5][N:6]=[C:2]1[C:7]#[C:8][C:24]1([OH:23])[CH2:25][CH2:18][CH2:17][CH2:16]1 |^1:36,55|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1SC=CN1
|
Step Two
|
Name
|
|
|
Quantity
|
13 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
660 mg
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
Step Five
|
Name
|
CuI
|
|
Quantity
|
360 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
argon gas was bubbled through the suspension for several minutes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to deoxygenate the mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
1-ethynycyclopentanol (2.5 g, 23 mmol) was added dropwise
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through Celite
|
WASH
|
Type
|
WASH
|
|
Details
|
™, and the filter pad was washed thoroughly with ethyl acetate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined filtrates were concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in ethyl acetate (300 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (300 mL), brine (300 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with hexane, 6:1
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C(=NC=C1)C#CC1(CCCC1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.3 g | |
| YIELD: PERCENTYIELD | 52% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
